molecular formula C10H20N3O9P B12057925 Thymidine 3'-monophosphate ammonium salt hydrate

Thymidine 3'-monophosphate ammonium salt hydrate

Cat. No.: B12057925
M. Wt: 357.25 g/mol
InChI Key: AWIYUQSEPILHQT-ZJWYQBPBSA-N
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Description

Thymidine 3’-monophosphate ammonium salt hydrate is a chemical compound with the empirical formula C10H14N2O8P · xNH3 · yH2O and a molecular weight of 321.20 (anhydrous free acid basis) . It is a nucleotide derivative of thymidine, which is a pyrimidine nucleoside. This compound is commonly used in biochemical and molecular biology research due to its role in DNA synthesis and repair.

Preparation Methods

Thymidine 3’-monophosphate ammonium salt hydrate is typically prepared enzymatically . The enzymatic preparation involves the use of specific enzymes that catalyze the phosphorylation of thymidine to form thymidine monophosphate. This method ensures high purity and specificity of the product. Industrial production methods may involve large-scale enzymatic reactions under controlled conditions to produce the compound in bulk quantities.

Chemical Reactions Analysis

Thymidine 3’-monophosphate ammonium salt hydrate can undergo various chemical reactions, including:

    Phosphorylation: It can be further phosphorylated to form thymidine diphosphate and thymidine triphosphate, which are essential for DNA synthesis.

    Hydrolysis: The compound can be hydrolyzed to release thymidine and inorganic phosphate.

    Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can participate in redox reactions under certain conditions.

Common reagents used in these reactions include ATP for phosphorylation and specific enzymes like thymidine kinase . The major products formed from these reactions are thymidine diphosphate, thymidine triphosphate, and thymidine.

Scientific Research Applications

Thymidine 3’-monophosphate ammonium salt hydrate has a wide range of applications in scientific research:

Mechanism of Action

Thymidine 3’-monophosphate ammonium salt hydrate exerts its effects primarily through its role in DNA synthesis. It serves as a substrate for thymidylate kinase, which catalyzes the phosphorylation of thymidine monophosphate to thymidine diphosphate . This reaction is essential for the synthesis of deoxythymidine triphosphate (dTTP), a building block of DNA. The compound also interacts with other enzymes involved in DNA replication and repair, ensuring the fidelity and efficiency of these processes.

Comparison with Similar Compounds

Thymidine 3’-monophosphate ammonium salt hydrate can be compared with other nucleotide derivatives such as:

    Thymidine diphosphate (TDP): A phosphorylated form of thymidine monophosphate, essential for DNA synthesis.

    Thymidine triphosphate (TTP): The triphosphate form, which is directly incorporated into DNA during replication.

    Deoxyuridine monophosphate (dUMP): A precursor in the synthesis of thymidine monophosphate.

The uniqueness of thymidine 3’-monophosphate ammonium salt hydrate lies in its specific role as a substrate for thymidylate kinase and its involvement in the initial steps of DNA synthesis .

Properties

Molecular Formula

C10H20N3O9P

Molecular Weight

357.25 g/mol

IUPAC Name

azane;[(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] dihydrogen phosphate;hydrate

InChI

InChI=1S/C10H15N2O8P.H3N.H2O/c1-5-3-12(10(15)11-9(5)14)8-2-6(7(4-13)19-8)20-21(16,17)18;;/h3,6-8,13H,2,4H2,1H3,(H,11,14,15)(H2,16,17,18);1H3;1H2/t6-,7+,8+;;/m0../s1

InChI Key

AWIYUQSEPILHQT-ZJWYQBPBSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)OP(=O)(O)O.N.O

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OP(=O)(O)O.N.O

Origin of Product

United States

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